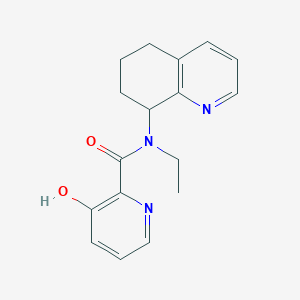
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide, also known as THQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THQ is a small molecule that belongs to the class of N-acyl amino acid derivatives and has been shown to possess various biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide is not fully understood, but it has been suggested that its biological activities are mediated through the modulation of various signaling pathways. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been demonstrated to scavenge reactive oxygen species and reduce oxidative stress-induced damage in cells. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various assays. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to possess multiple biological activities, making it a versatile tool for studying various biological processes. However, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide. One potential direction is the development of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammatory bowel disease. Another direction is the investigation of the molecular mechanisms underlying the biological activities of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide, which could lead to the identification of new drug targets. Additionally, the optimization of the synthesis and purification methods for N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide could facilitate its use in various research applications.
Métodos De Síntesis
The synthesis of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide involves the reaction of 2-pyridinecarboxylic acid with ethyl 3-aminobenzoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with 8-bromo-5,6,7,8-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In immunology, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory bowel disease.
Propiedades
IUPAC Name |
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-20(17(22)16-14(21)9-5-11-19-16)13-8-3-6-12-7-4-10-18-15(12)13/h4-5,7,9-11,13,21H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIJEFGUSYVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC2=C1N=CC=C2)C(=O)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenol](/img/structure/B7631434.png)
![1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B7631448.png)
![3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7631450.png)
![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631475.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![(2R)-1-[(2-ethylsulfanylcyclohexyl)amino]butan-2-ol](/img/structure/B7631483.png)
![4-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B7631484.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)
![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631544.png)